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Compound of Interest

Compound Name: 4-Ethoxymethyl-benzoic acid

Cat. No.: B131487

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4-Ethoxymethyl-
benzoic Acid

Introduction

4-Ethoxymethyl-benzoic acid is a para-substituted benzoic acid derivative characterized by
the presence of an ethoxymethyl group at the 4-position of the benzene ring. As a bifunctional
molecule, containing both a carboxylic acid and an ether linkage, it serves as a valuable
building block in organic synthesis. Its structural motifs are pertinent to the fields of medicinal
chemistry and materials science, where precise control over lipophilicity, hydrogen bonding
capability, and steric profile is crucial for designing molecules with targeted functions.

This guide provides a comprehensive overview of the known and predicted physical and
spectroscopic properties of 4-Ethoxymethyl-benzoic acid. Authored from the perspective of a
Senior Application Scientist, it aims to equip researchers, chemists, and drug development
professionals with the foundational data and experimental insights necessary for its effective
handling, characterization, and utilization in research and development settings. We will delve
into its physicochemical characteristics, provide a detailed analysis of its expected
spectroscopic signatures, and outline robust protocols for empirical verification.

Section 1: Chemical Identity and Core Properties

Accurate identification is the cornerstone of chemical research. The fundamental identifiers and
computed properties for 4-Ethoxymethyl-benzoic acid are summarized below. This
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information is critical for database searches, regulatory submissions, and computational

modeling.

Identifier Value Source

IUPAC Name 4-(ethoxymethyl)benzoic acid PubChem[1]

CAS Number 146781-28-4 PubChem[1]

Molecular Formula C10H1203 PubChem[1]

Molecular Weight 180.20 g/mol PubChem[1]

Monoisotopic Mass 180.078644241 Da PubChem[1]

_ CCOCC1=CC=C(C=C1)C(=0)

Canonical SMILES o PubChem[1]
InChl=1S/C10H1203/c1-2-13-

InChl 7-8-3-5-9(6-4-8)10(11)12/h3- PubChem[1]
6H,2,7H2,1H3,(H,11,12)
XSNKLGMYKSJLHQ-

InChiKey PubChem[1]
UHFFFAOYSA-N

Predicted pKa 422 +£0.10 ChemicalBook[2]

Predicted XLogP3 1.8 PubChem[1]

Section 2: Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and application

conditions. While experimental data for 4-Ethoxymethyl-benzoic acid is sparse, we can infer

its likely characteristics based on its structure and data from closely related analogs.
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Property

Value/Expected Behavior

Notes

Physical State

White to off-white crystalline

solid

Expected based on analogous

benzoic acids.

The related 4-

(methoxymethyl)benzoic acid

Melting Point Data not available ) )
has a reported melting point of
123 °C.[3]
Expected to decompose upon
Boiling Point Data not available heating at atmospheric
pressure before boiling.
) ) The carboxylic acid group
Sparingly soluble in water; ) -
] ) imparts some water solubility,
- soluble in polar organic ] )
Solubility while the aromatic and ether
solvents (e.g., DMSO, DMF, ]
components favor organic
Methanol, Chloroform).
solvents.
The electron-donating nature
o ] of the ethoxymethyl group
Acidity (pKa) 4.22 £ 0.10 (Predicted)[2] o o
makes it slightly less acidic
than benzoic acid (pKa ~4.2).
Sealed in a dry, room )
Storage ChemicalBook[2]

temperature environment.

Section 3: Spectroscopic Characterization Profile

Structural elucidation and purity confirmation rely on a combination of spectroscopic

techniques. Below is a predictive guide to the key spectral features of 4-Ethoxymethyl-

benzoic acid, explaining the causality behind the expected signals.

'H Nuclear Magnetic Resonance (*H NMR) Spectroscopy

The *H NMR spectrum provides a detailed map of the proton environments within the molecule.

For 4-Ethoxymethyl-benzoic acid, dissolved in a solvent like DMSO-de, the following signals

are anticipated:
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Carboxylic Acid Proton (-COOH): A very broad singlet appearing far downfield, typically >12
ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Aromatic Protons (-CeHa-): The para-substituted aromatic ring will exhibit a classic AA'BB'
system. Two doublets are expected in the range of 7.4-8.1 ppm. The protons ortho to the
electron-withdrawing carboxyl group will be further downfield than the protons ortho to the
electron-donating ethoxymethyl group.

Benzylic Methylene Protons (-CHz-Ar): A sharp singlet around 4.5 ppm. This signal
corresponds to the two protons of the methylene bridge connecting the ether oxygen to the
aromatic ring.

Ethoxy Methylene Protons (-O-CH2-CHs): A quartet at approximately 3.5 ppm. The signal is
split into a quartet by the adjacent methyl group (n+1 rule, 3+1=4).

Ethoxy Methyl Protons (-CH2-CHs): A triplet around 1.2 ppm. This signal corresponds to the
three protons of the terminal methyl group, split into a triplet by the adjacent methylene
group (n+1 rule, 2+1=3).

4-Ethoxymethyl-benzoic Acid Structure

HOOC- Ring -CH2- O-CHa- CHs

N

>12 ppm (s, 1H, broad) ~7.4-8.1 ppm (2d, 4H) ~4.5 ppm (s, 2H) ~3.5 ppm (q, 2H) ~1.2 ppm (t, 3H)
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Click to download full resolution via product page
Caption: Predicted *H NMR signals for 4-Ethoxymethyl-benzoic acid.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments. Eight distinct
signals are expected for 4-Ethoxymethyl-benzoic acid:

e Carbonyl Carbon (-COOH): ~167-170 ppm.

e Aromatic Carbons (-CeHas-): Four signals in the aromatic region (~125-145 ppm). The ipso-
carbons (attached to substituents) will have distinct shifts from the protonated carbons.

e Benzylic Methylene Carbon (-CHz-Ar): ~70-75 ppm.
o Ethoxy Methylene Carbon (-O-CH2-CHs): ~65-70 ppm.

o Ethoxy Methyl Carbon (-CH2-CHs): ~15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying functional groups. The IR spectrum of this compound will
be dominated by the features of the carboxylic acid and the substituted benzene ring.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500 to 3300
cm~1. This characteristic broadness is a result of extensive hydrogen bonding.[4]

e C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm™1,
while aliphatic C-H stretches (from the ethoxymethyl group) appear just below 3000 cm~1.

e C=0 Stretch (Carbonyl): A very strong, sharp absorption band around 1680-1710 cm™1.
Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared
to non-conjugated carboxylic acids.[4]

e C=C Stretch (Aromatic): Medium intensity peaks in the ~1450-1600 cm~1 region.
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e C-O Stretch (Ether & Carboxylic Acid): Strong C-O stretching bands are expected between
1210-1320 cm™! (from the acid) and 1000-1150 cm~* (from the ether).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule. Using a soft ionization technique like Electrospray lonization (ESI):

e Molecular lon: In positive ion mode, the [M+H]* adduct would be observed at m/z 181.0859.
In negative ion mode, the [M-H]~ ion would be seen at m/z 179.0714.

o Key Fragments: Common fragmentation pathways would likely involve the loss of the ethoxy
group (-*OCH2CH?:) or the entire ethoxymethyl group (-.CH20CH2CHs), as well as the loss of
the carboxyl group (-.COOH) or water (H20) from the parent ion.

Section 4: Experimental Protocols for Property
Determination

To ensure data integrity, standardized and validated protocols must be employed. The following
section details methodologies for determining the key physical properties of 4-Ethoxymethyl-
benzoic acid.
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Caption: Workflow for comprehensive characterization of 4-Ethoxymethyl-benzoic acid.

Protocol: Melting Point Determination (Capillary Method)

This protocol ensures accurate melting point measurement, a critical indicator of purity.

o Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it
with a spatula on a watch glass.

o Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a
small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the
sample down. A packed sample height of 2-3 mm is ideal.
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 Instrumentation: Place the loaded capillary into the heating block of a calibrated melting point
apparatus.

e Measurement:
o Rapid Scan: Heat the sample rapidly to obtain a coarse estimate of the melting range.

o Accurate Scan: Using a fresh sample, heat rapidly to ~15-20 °C below the estimated
melting point. Then, reduce the heating rate to 1-2 °C per minute.

o Data Recording: Record the temperature at which the first liquid droplet appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). A pure
compound should have a sharp melting range of <2 °C.

Protocol: pKa Determination (Potentiometric Titration)

This self-validating method provides an empirical measure of the compound's acidity.

e Solution Preparation: Accurately weigh ~50 mg of 4-Ethoxymethyl-benzoic acid and
dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a beaker.

 Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a
calibrated pH electrode connected to a pH meter.

e Titrant: Use a standardized solution of 0.1 M NaOH as the titrant, loaded into a calibrated
burette.

 Titration Procedure:
o Record the initial pH of the solution.
o Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

o After each addition, allow the pH reading to stabilize and record both the volume of titrant
added and the corresponding pH.

o Continue this process until the pH has risen significantly past the equivalence point (e.g.,
to pH 11-12).
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o Data Analysis:
o Plot pH (y-axis) versus the volume of NaOH added (x-axis).
o The equivalence point is the point of maximum slope on the titration curve.

o The pKa is numerically equal to the pH at the half-equivalence point (the point where half
of the volume of NaOH required to reach the equivalence point has been added). This
method is self-validating as the shape of the curve confirms monoprotic acid behavior.

Conclusion

4-Ethoxymethyl-benzoic acid is a compound with clear potential in synthetic applications.
While a complete experimental dataset on its physical properties is not yet publicly available,
this guide has synthesized predicted values, data from structural analogs, and fundamental
chemical principles to provide a robust working profile for the scientific community. The detailed
spectroscopic predictions and validated experimental protocols herein offer a comprehensive
framework for researchers to confirm the identity, purity, and key characteristics of this
compound, thereby facilitating its confident application in further research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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